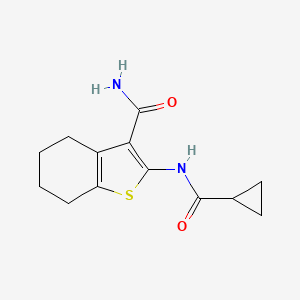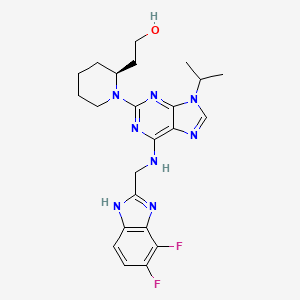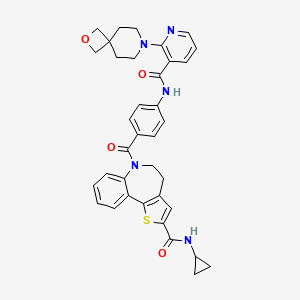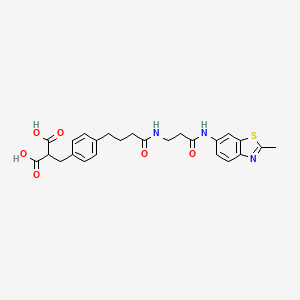![molecular formula C10H14N2O2S B605788 (2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid CAS No. 775274-06-1](/img/structure/B605788.png)
(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD-9684 est un médicament de petite molécule développé par AstraZeneca. Il s'agit d'un inhibiteur de la carboxypeptidase U (CPUi) et il est étudié pour son utilisation potentielle dans le traitement de la thrombose .
Méthodes De Préparation
La voie de synthèse de l'AZD-9684 implique l'utilisation de réactifs et de conditions spécifiques pour obtenir la structure moléculaire souhaitée. La formule moléculaire de l'AZD-9684 est C10H14N2O2S et sa masse moléculaire est de 226,30 g/mol Les méthodes de production industrielle de l'AZD-9684 impliqueraient probablement l'optimisation de la voie de synthèse pour assurer un rendement et une pureté élevés, ainsi que la possibilité de mise à l'échelle pour une production à grande échelle .
Analyse Des Réactions Chimiques
L'AZD-9684 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'AZD-9684 peut entraîner la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
L'AZD-9684 a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier l'inhibition de la carboxypeptidase U et ses effets sur la fibrinolyse . En biologie et en médecine, l'AZD-9684 est étudié pour son utilisation thérapeutique potentielle dans le traitement de la thrombose et d'autres maladies cardiovasculaires . Il s'est avéré prometteur dans les études précliniques pour la réduction de la thrombose microvasculaire et l'amélioration des résultats dans les modèles expérimentaux d'accident vasculaire cérébral ischémique aigu . Dans l'industrie, l'AZD-9684 peut être utilisé dans le développement de nouveaux agents thérapeutiques ciblant la carboxypeptidase U .
Mécanisme d'action
Le mécanisme d'action de l'AZD-9684 implique l'inhibition de la carboxypeptidase U, qui est un puissant atténuateur de la fibrinolyse . En inhibant la carboxypeptidase U, l'AZD-9684 améliore la fibrinolyse endogène, empêchant ainsi la formation et la croissance de caillots sanguins . Cette inhibition conduit à une réduction du dépôt de fibrine et de l'œdème cérébral, suggérant une réduction de la thrombose microvasculaire .
Applications De Recherche Scientifique
AZD-9684 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of Carboxypeptidase U and its effects on fibrinolysis . In biology and medicine, AZD-9684 is being investigated for its potential therapeutic use in the treatment of thrombosis and other cardiovascular diseases . It has shown promise in preclinical studies for reducing microvascular thrombosis and improving outcomes in experimental models of acute ischemic stroke . In industry, AZD-9684 may be used in the development of new therapeutic agents targeting Carboxypeptidase U .
Mécanisme D'action
The mechanism of action of AZD-9684 involves the inhibition of Carboxypeptidase U, which is a potent attenuator of fibrinolysis . By inhibiting Carboxypeptidase U, AZD-9684 enhances endogenous fibrinolysis, thereby preventing the formation and growth of blood clots . This inhibition leads to a reduction in fibrin deposition and brain edema, suggesting a reduction in microvascular thrombosis .
Comparaison Avec Des Composés Similaires
L'AZD-9684 est unique en son genre en raison de son inhibition spécifique de la carboxypeptidase U, ce qui le distingue des autres composés ciblant différentes voies du système fibrinolytique . Des composés similaires comprennent d'autres inhibiteurs de la carboxypeptidase U tels que le DS-1040, qui a montré des effets similaires dans les études précliniques . La structure moléculaire spécifique et le mécanisme d'action de l'AZD-9684 lui confèrent des propriétés uniques qui peuvent offrir des avantages dans les applications thérapeutiques .
Propriétés
Key on ui mechanism of action |
AZD-9684 is a Carboxypeptidase U inhibitor (CPUi). |
|---|---|
Numéro CAS |
775274-06-1 |
Formule moléculaire |
C10H14N2O2S |
Poids moléculaire |
226.30 g/mol |
Nom IUPAC |
(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-6(15)8(10(13)14)4-7-2-3-9(11)12-5-7/h2-3,5-6,8,15H,4H2,1H3,(H2,11,12)(H,13,14)/t6-,8-/m1/s1 |
Clé InChI |
GYIYAOUGKJSCCG-HTRCEHHLSA-N |
SMILES |
C[C@@H](S)[C@@H](CC1=CC=C(N)N=C1)C(O)=O |
SMILES isomérique |
C[C@H]([C@@H](CC1=CN=C(C=C1)N)C(=O)O)S |
SMILES canonique |
CC(C(CC1=CN=C(C=C1)N)C(=O)O)S |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD-9684; AZD9684; AZD 9684 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)
![2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B605708.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)





